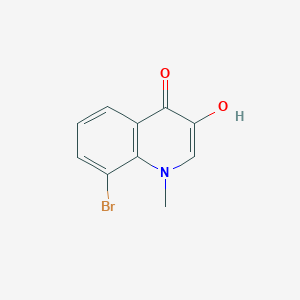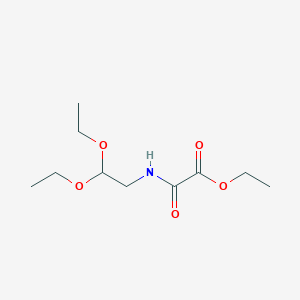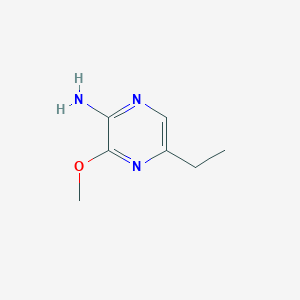
tert-butyl (4-aminothiophen-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (4-aminothiophen-3-yl)carbamate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. This compound is of particular interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and t-butoxycarbonyl groups in the molecule provides unique chemical properties that can be exploited in different synthetic and application contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-aminothiophen-3-yl)carbamate typically involves the introduction of the amino and t-butoxycarbonyl groups onto a thiophene ring. One common method involves the reaction of a thiophene derivative with an appropriate amine and a t-butoxycarbonylating agent under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptation of laboratory synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (4-aminothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
tert-butyl (4-aminothiophen-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-aminothiophen-3-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and t-butoxycarbonyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-phenylbutyric acid hydrochloride: This compound shares the amino group but differs in the rest of the structure, leading to different chemical properties and applications.
Thieno[3,2-b]thiophen-3-ylbenzonitriles: These compounds have a similar thiophene core but with different substituents, affecting their electronic and optical properties.
Uniqueness
tert-butyl (4-aminothiophen-3-yl)carbamate is unique due to the combination of the amino and t-butoxycarbonyl groups on the thiophene ring. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
tert-butyl N-(4-aminothiophen-3-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,10H2,1-3H3,(H,11,12) |
Clave InChI |
JIAMDKAPNVGERK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CSC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)





![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)

![4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)


![6H-Indeno[5,4-d]oxazol-8(7H)-one](/img/structure/B8338205.png)
